Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
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Overview
Description
Bromomethyl compounds are often used in organic synthesis. For example, Bromomethyl methyl ether is used as a reagent for protection of OH groups as their methoxymethyl (MOM) ethers . It’s also used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Bromomethyl compounds are often involved in substitution reactions. For example, the bromine atom in bromomethyl groups can be replaced by other nucleophiles in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, Bromomethyl methyl ether is a liquid at room temperature, has a boiling point of 88 °C, and a specific gravity of 1.58 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate serves as a precursor in the synthesis and functionalization of various heterocyclic compounds. For instance, its reaction with N-bromosuccinimide leads to the formation of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. These intermediates undergo further reactions with S,O,N-nucleophiles for the selective synthesis of 5-methyl-functionalized derivatives, showcasing the compound's utility in creating diverse chemical structures (Litvinchuk et al., 2018). Additionally, its use in the microwave-assisted synthesis of new imidazo[2,1-b]thiazole derivatives highlights its role in facilitating green chemistry approaches for producing compounds with potential antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).
Development of Druglike Molecules
This compound is instrumental in the creation of druglike molecules, particularly in the domain of anticancer research. The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been reported to yield potent anticancer agents. This underscores the compound's significance in generating pharmacophores with potential therapeutic applications (Gomha et al., 2017).
Antiviral Compound Synthesis
The compound also plays a crucial role in the design and synthesis of thiazoles targeting flavivirus envelope proteins. Research into third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which demonstrated potent antiviral activity, has led to the development of derivatives with improved therapeutic indices and metabolic stabilities. This exploration is pivotal for advancing antiviral therapeutics (Mayhoub et al., 2011).
Novel Heterocyclic System Synthesis
Furthermore, the regioselective reactions of similar bromomethyl compounds with 1-methyl-1H-imidazol-2-thiol have enabled the efficient synthesis of novel heterocyclic systems. These reactions are accompanied by rearrangements, leading to the formation of biologically active heterocyclic systems, illustrating the compound's utility in innovative synthetic strategies (Amosova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGZIRNIQWIWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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